N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-18(29)21-6-5-7-23(16-21)28-25(30)20-10-8-19(9-11-20)17-27-33(31,32)24-14-12-22(13-15-24)26(2,3)4/h5-16,27H,17H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHVJDGXLMZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the acetylation of 3-aminophenyl compounds, followed by sulfonamide formation with 4-tert-butylbenzenesulfonyl chloride. The final step involves the coupling of these intermediates under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for microbial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analysis of Structural Differences and Implications
(a) Hydrophobic Interactions
The target compound and the two tert-butyl-containing analogs (from evidence 7 and 8) exhibit enhanced hydrophobic enclosure due to the tert-butyl group , a feature critical for binding to hydrophobic protein pockets. Glide’s XP scoring function emphasizes such interactions, which correlate with improved binding affinity . In contrast, the thienyl-substituted compound (evidence 4) relies on aromatic stacking but lacks comparable steric bulk.
(b) Hydrogen-Bonding Capacity
- The target compound’s sulfonamide and acetyl groups provide both hydrogen-bond donors and acceptors, aligning with Glide’s prioritization of neutral-neutral hydrogen bonds in enclosed environments .
(c) Molecular Weight and Druglikeness
Docking Performance Insights
While direct docking results for these compounds are unavailable, Glide’s methodology (evidence 1–3) provides context:
- Compounds with hydrophobic enclosures (e.g., tert-butyl groups) and balanced hydrogen-bond networks are likely to achieve higher docking accuracy and enrichment factors .
- The target compound’s structure is optimized for these criteria, suggesting superior performance compared to analogs lacking these features (e.g., the thienyl-substituted benzamide) .
Biological Activity
N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide is a sulfonamide compound with notable potential in various biological applications. Its structure, which includes both an acetyl and a sulfonamide functional group, positions it as a candidate for pharmacological development, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C18H21N2O3S
- Molecular Weight : 331.4 g/mol
- IUPAC Name : N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide
The compound features a sulfonamide group, which is known for its role in various pharmacological activities, including antibacterial and antitumor effects. The presence of the acetyl group enhances its reactivity and potential interactions with biological targets.
1. Antitumor Activity
Research indicates that compounds structurally similar to N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide have shown significant inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is implicated in tumor growth and metastasis, making the compound a promising candidate for cancer therapy.
- Case Study : A study demonstrated that derivatives of sulfonamides exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action appears to involve the inhibition of tumor-associated carbonic anhydrases, which are crucial for maintaining pH balance within tumors .
2. Antimicrobial Activity
Sulfonamide compounds are historically recognized for their antibacterial properties. N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide may exhibit similar antimicrobial activity due to its sulfonamide moiety.
- Research Findings : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism might be applicable to N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide, warranting further investigation into its spectrum of activity against various pathogens .
Synthesis and Derivatives
The synthesis of N-(3-Acetylphenyl)-4-[(4-tert-butylbenzenesulfonamido)methyl]benzamide typically involves multi-step reactions that require careful control of conditions to optimize yield and selectivity. The presence of the acetyl group allows for various modifications, potentially leading to derivatives with enhanced biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Acetylphenyl)-4-tert-butylbenzenesulfonamide | Similar sulfonamide structure | Different position of the acetyl group |
| 4-Tert-Butylbenzenesulfonamide | Lacks the acetophenone moiety | Simpler structure with no acetyl substitution |
| N-(4-Methylphenyl)-4-tert-butylbenzenesulfonamide | Methyl group instead of acetyl | Potentially different biological activities |
This table illustrates the diversity within sulfonamides and highlights how structural modifications can influence biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
